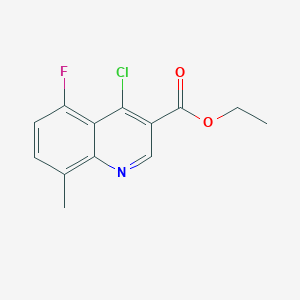

Ethyl 4-chloro-5-fluoro-8-methylquinoline-3-carboxylate

CAS No.:

Cat. No.: VC15920414

Molecular Formula: C13H11ClFNO2

Molecular Weight: 267.68 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C13H11ClFNO2 |

|---|---|

| Molecular Weight | 267.68 g/mol |

| IUPAC Name | ethyl 4-chloro-5-fluoro-8-methylquinoline-3-carboxylate |

| Standard InChI | InChI=1S/C13H11ClFNO2/c1-3-18-13(17)8-6-16-12-7(2)4-5-9(15)10(12)11(8)14/h4-6H,3H2,1-2H3 |

| Standard InChI Key | YFALHVWBJPIDGH-UHFFFAOYSA-N |

| Canonical SMILES | CCOC(=O)C1=C(C2=C(C=CC(=C2N=C1)C)F)Cl |

Introduction

Ethyl 4-chloro-5-fluoro-8-methylquinoline-3-carboxylate is a synthetic compound belonging to the quinoline family, which is known for its diverse biological activities and applications in medicinal chemistry. This compound features a quinoline core with a chlorine atom at the 4-position, a fluorine atom at the 5-position, a methyl group at the 8-position, and an ethyl ester functional group attached to the carboxylic acid at the 3-position. The unique combination of these functional groups contributes to its distinct chemical properties and potential therapeutic applications.

Synthesis and Characterization

The synthesis of ethyl 4-chloro-5-fluoro-8-methylquinoline-3-carboxylate typically involves multi-step organic reactions. These processes often start with the preparation of the quinoline core, followed by the introduction of the chlorine, fluorine, and methyl groups through various chemical transformations. The ethyl ester group is usually introduced in the final steps of the synthesis.

Characterization of this compound is typically achieved through spectroscopic methods such as infrared (IR), nuclear magnetic resonance (NMR), and mass spectrometry (MS), along with elemental analysis to confirm its chemical structure and purity.

Biological Activities and Potential Applications

Quinoline derivatives, including ethyl 4-chloro-5-fluoro-8-methylquinoline-3-carboxylate, have been explored for their antimicrobial and anticancer properties. The presence of chlorine and fluorine substituents can enhance the compound's ability to interact with biological targets, such as enzymes or receptors, potentially modulating their activity.

Antimicrobial Activity

Studies on similar quinoline compounds have shown significant antimicrobial activity against various bacterial and fungal strains. The introduction of halogen atoms like chlorine and fluorine can increase the lipophilicity of the compound, potentially improving its ability to penetrate microbial cell membranes and exert its effects.

Anticancer Potential

While specific data on ethyl 4-chloro-5-fluoro-8-methylquinoline-3-carboxylate's anticancer activity is limited, quinoline derivatives in general have been investigated for their potential to inhibit cancer cell growth. The mechanism often involves interference with cellular processes critical for proliferation.

Comparison with Similar Compounds

| Compound Name | Structure | Unique Features |

|---|---|---|

| Ethyl 4-chloroquinoline-3-carboxylate | Lacks fluorine and methyl substitutions | Simpler structure, potentially lower lipophilicity |

| Ethyl 4-fluoroquinoline-3-carboxylate | Contains fluorine instead of chlorine | Different halogenation pattern, may affect biological activity |

| Ethyl 4-chloro-8-methylquinoline-3-carboxylate | Lacks fluorine substitution at position 5 | Different substitution pattern, potentially distinct biological profile |

| Ethyl 4-chloro-5-fluoro-8-methylquinoline-3-carboxylate | Contains both chlorine and fluorine with a methyl group at the 8-position | Unique combination of substituents, potentially enhanced biological activity |

Research Findings and Future Directions

Research on ethyl 4-chloro-5-fluoro-8-methylquinoline-3-carboxylate is limited, but its unique structure suggests potential applications in drug development. Further studies are needed to fully explore its biological activities, optimize its pharmacological properties, and assess its safety and efficacy in preclinical models.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume